molecular formula C7H13N3 B15323214 3-(1H-pyrazol-4-yl)butan-1-amine

3-(1H-pyrazol-4-yl)butan-1-amine

Cat. No.: B15323214
M. Wt: 139.20 g/mol
InChI Key: WYSLSYXDWOWXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole- and Butylamine-Containing Scaffolds in Medicinal Chemistry and Related Fields

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. nih.govjapsonline.com Its unique chemical properties allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Pyrazole derivatives have been successfully developed into drugs for a wide range of conditions, including inflammation, pain, cancer, and psychosis. nih.govgoogle.com The anti-inflammatory drug celecoxib (B62257) and the antipsychotic CDPPB are prominent examples of marketed pharmaceuticals containing a pyrazole core. nih.gov The metabolic stability and the ability of the pyrazole ring to act as a bioisostere for other aromatic systems contribute to its frequent use in the design of new therapeutic agents. mdpi.com

The pyrazole ring's versatility stems from its ability to be readily substituted at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. nih.gov The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. mdpi.com This structural feature, combined with its aromaticity, makes the pyrazole scaffold a cornerstone in the development of inhibitors for enzymes such as kinases and cyclooxygenases. nih.govresearchgate.net

Similarly, the butylamine (B146782) scaffold, a primary aliphatic amine attached to a butane (B89635) chain, is a common feature in many biologically active molecules. The amino group is a key functional group in organic chemistry and is prevalent in active pharmaceutical ingredients, natural products, and agrochemicals. The butylamine moiety can influence a compound's solubility, basicity, and ability to form salt bridges with biological targets. The length and flexibility of the butyl chain can also play a role in how a molecule positions itself within a receptor's binding pocket.

The combination of pyrazole and amine functionalities in a single molecule, as seen in aminopyrazoles, creates a versatile framework for drug discovery. These compounds have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The position of the amino group on the pyrazole ring is a critical determinant of its biological activity.

Rationale for Focused Research on the 3-(1H-pyrazol-4-yl)butan-1-amine Core Structure

While direct research focusing exclusively on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from studies on structurally related compounds. The core structure combines the proven pharmacological relevance of the pyrazole ring with a flexible butylamine side chain at the 4-position, a substitution pattern known to be important for various biological activities.

Research on 4-substituted pyrazole derivatives has revealed their potential as potent inhibitors of various enzymes, including Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. The substitution at the C4 position of the pyrazole ring is a key area of exploration in the development of kinase inhibitors. The butan-1-amine side chain introduces a basic primary amine group, which can be crucial for forming ionic interactions with acidic amino acid residues in the active sites of target proteins. This feature can enhance binding affinity and selectivity.

Furthermore, the structure-activity relationship (SAR) studies of various pyrazole derivatives often highlight the importance of the nature and position of substituents on the pyrazole ring for their biological effects. The specific linkage of a butanamine group at the 4-position of the pyrazole ring in this compound presents a unique spatial arrangement of functional groups that could lead to novel interactions with biological targets. The exploration of such novel chemical space is a primary driver in the quest for new and more effective therapeutic agents. The development of new synthetic routes to access such substituted pyrazoles is also an active area of chemical research.

Overview of Research Paradigms and Methodologies Applied to Related Aminopyrazole Structures

The investigation of aminopyrazole structures, including those analogous to this compound, follows established research paradigms in medicinal chemistry. These methodologies are aimed at the synthesis, characterization, and biological evaluation of new chemical entities.

Synthesis: The primary method for synthesizing the pyrazole core is through a cyclocondensation reaction. nih.gov This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov For the synthesis of 4-substituted pyrazoles, a common strategy is the Vilsmeier-Haack reaction, which can introduce a formyl group at the 4-position, serving as a handle for further functionalization. nih.gov Other methods include multicomponent reactions and the transformation of other heterocyclic rings. nih.gov The synthesis of aminopyrazoles can be achieved by using precursors containing a nitrile group, which then cyclize with hydrazines to form the amino-substituted pyrazole ring.

Biological Evaluation: Once synthesized, novel aminopyrazole derivatives are subjected to a battery of biological assays to determine their pharmacological activity. These often begin with in vitro screening against a panel of relevant biological targets, such as protein kinases or other enzymes. For instance, the inhibitory activity against a specific kinase is often determined by measuring the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antiproliferative assays are commonly used to assess the potential of these compounds as anticancer agents. These assays measure the ability of a compound to inhibit the growth of cancer cell lines. Further mechanistic studies may include cell cycle analysis and investigation of the compound's effect on specific signaling pathways within the cell.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research paradigm is the elucidation of structure-activity relationships. This involves synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological activity. By comparing the activity of different derivatives, researchers can identify the key structural features required for potency and selectivity. For example, SAR studies on pyrazole derivatives have highlighted the importance of specific substituents at different positions of the pyrazole ring for their cannabinoid receptor antagonist activity. Molecular modeling and docking studies are often employed to visualize how these compounds might bind to their target proteins, providing insights that can guide the design of more potent and selective molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

3-(1H-pyrazol-4-yl)butan-1-amine

InChI

InChI=1S/C7H13N3/c1-6(2-3-8)7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10)

InChI Key

WYSLSYXDWOWXMR-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CNN=C1

Origin of Product

United States

Chemical Synthesis Methodologies for 3 1h Pyrazol 4 Yl Butan 1 Amine and Its Derivatives

Established Synthetic Routes and Strategies for the Pyrazolylbutan-1-amine Scaffold

The construction of the pyrazolylbutan-1-amine framework typically relies on well-established principles of heterocyclic chemistry, often involving the formation of the pyrazole (B372694) ring as a key step.

Multistep Synthesis Approaches and Reaction Conditions

Automated multistep synthesis in continuous flow has also been reported for related structures like 2-pyrazolines, demonstrating the potential for high-throughput synthesis. cam.ac.uk Such methods can involve the [3+2] cycloaddition of unstabilized diazo species with alkenes. cam.ac.uk The choice of solvent, temperature, and catalyst are all crucial parameters that are optimized for each specific synthetic route to maximize yield and purity.

Key Intermediates and Precursors in 3-(1H-pyrazol-4-yl)butan-1-amine Synthesis

The synthesis of this compound and its analogs relies on a range of key intermediates and precursors. One-pot reductive amination represents an efficient method where an N-(5-pyrazolyl)imine serves as a key synthetic intermediate. mdpi.com This approach avoids the need to isolate the imine, simplifying the experimental procedure. mdpi.com

Common precursors for the pyrazole ring itself include 1,3-dicarbonyl compounds and their equivalents, which react with hydrazines. google.com For example, β-oxo-2-furanepropanenitrile has been used as a precursor in the synthesis of (3-amino-1H-pyrazol-4-yl)(aryl)methanones, which are themselves valuable intermediates. google.com Another important class of precursors are β-enaminones, which can be cyclized with hydroxylamine (B1172632) or hydrazine (B178648) to yield isoxazoles and pyrazoles, respectively. mdpi.com The synthesis of these enaminones can start from readily available materials like 1-acetylpyrene. mdpi.com The following table summarizes some key intermediates and their roles.

Intermediate/PrecursorRole in Synthesis
N-(5-pyrazolyl)imineKey intermediate in one-pot reductive amination reactions. mdpi.com
β-EnaminonePrecursor for the pyrazole ring via cyclocondensation with hydrazine. mdpi.com
β-KetonitrileA 1,3-dielectrophile that reacts with hydrazine to form the pyrazole ring. chim.it
(3-amino-1H-pyrazol-4-yl)(aryl)methanonesIntermediates for the preparation of more complex pyrazole derivatives. google.com

Novel and Evolving Synthetic Techniques for Amino-Substituted Pyrazoles

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of amino-substituted pyrazoles, with a focus on selectivity and the introduction of chirality.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical considerations in the synthesis of substituted pyrazoles. A three-component reaction of enaminones, aryl hydrazine hydrochlorides, and alkynes, catalyzed by rhodium, has been developed for the chemo-selective synthesis of N-(o-alkenylaryl) pyrazoles. acs.orgacs.org This method demonstrates high selectivity for C-H alkenylation. acs.orgacs.org

The regioselectivity of pyrazole formation can often be controlled by the nature of the reactants and reaction conditions. For instance, in the reaction of trichloromethyl enones with hydrazines, the use of arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the free hydrazine yields the 1,5-regioisomer exclusively. acs.org Similarly, the cyclocondensation of α-oxoketene dithioacetals with arylhydrazines can lead to the regioselective synthesis of either 1-aryl-3,4-substituted-5-(methylthio)pyrazoles or 1-aryl-3-(methylthio)-4,5-substituted pyrazoles depending on the specific substrates used. researchgate.net

One-pot procedures are also being developed to improve efficiency and control selectivity. A one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines has been shown to be a versatile and efficient method for preparing highly functionalized phenylaminopyrazoles. nih.gov The regioselectivity of this reaction has been investigated, with alternative stepwise protocols sometimes affecting the chemo- and regio-selective outcome. nih.gov

Stereoselective and Asymmetric Synthesis Considerations for Pyrazolylbutan-1-amine

The introduction of a stereocenter, as is present in this compound, requires stereoselective or asymmetric synthetic methods. The Ellman lab has developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu This reagent has been used on a large scale in the production of numerous clinical candidates and approved drugs. yale.edu

A novel approach for the asymmetric synthesis of pyrazole derivatives carrying a chiral center directly bonded to a nitrogen atom involves the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide. nih.gov The key steps in this sequence include the preparation of a chiral toluenesulfinyl imine, stereoselective addition of an organolithium reagent, and subsequent transformations to form the pyrazole ring. nih.gov This multi-step process can yield the desired product with high enantiomeric excess. nih.gov

The Michael addition reaction of pyrazoles to conjugated carbonyl alkynes has been developed for the regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.govresearchgate.net The stereochemical outcome of this reaction can be switched by the presence or absence of silver carbonate. nih.govresearchgate.net While this example pertains to N-vinylation, it highlights the developing strategies for controlling stereochemistry in pyrazole functionalization.

Derivatization and Scaffold Modification Strategies for Analog Generation

The pyrazolylbutan-1-amine scaffold serves as a versatile template for the generation of analog libraries for various applications, including drug discovery. Derivatization strategies often focus on modifying the pyrazole ring, the amine functionality, or both.

A two-step approach to heterocycle-substituted amino-pyrazoles from heterocyclic acetonitriles has been reported, which allows for subsequent transformations to fully substituted pyrazoles. acs.org These transformations include regioselective derivatization of polyamino derivatives and deaminative transformations followed by Suzuki–Miyaura cross-coupling and C–H activation to introduce aryl groups. acs.org This strategy enables the rapid introduction of molecular complexity. acs.org

Further functionalization of the pyrazole core can be achieved through various reactions. For example, 1,3,4,5-tetrasubstituted pyrazoles can be synthesized by refluxing 3-(5-nitrofuran-2-yl)-1-phenylprop-2-yn-1-ones with 4-bromo-3-(aryl)-4,5-dihydro-1,2,3-oxadiazol-3-ium-5-olates. nih.gov The Vilsmeier-Haack reaction of hydrazones can be used to synthesize pyrazole-4-carbaldehydes, which can then be reacted with other building blocks to create more complex molecules. nih.gov

Functional Group Transformations and Side Chain Elongation

The chemical versatility of the this compound structure is derived from the reactivity of its two primary functional groups: the primary amine and the pyrazole ring. nih.gov These sites allow for a multitude of chemical modifications to tailor the molecule's properties.

The primary amine of the butan-1-amine side chain serves as a key handle for derivatization. Standard transformations for primary amines can be readily applied to introduce a variety of functional groups. For instance, N-acylation with acid chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination or direct N-alkylation can be employed to generate secondary or tertiary amines. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and target engagement.

The pyrazole ring itself offers several opportunities for functionalization. The unsubstituted nitrogen atom (N-1) is nucleophilic and can be readily alkylated, arylated, or acylated to introduce substituents. globalresearchonline.net This is a common strategy for exploring structure-activity relationships in pyrazole-based compounds. frontiersin.org Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position; however, since this position is already substituted in the parent scaffold, modifications at other ring positions (C-3 or C-5) would generally need to be incorporated during the initial synthesis of the pyrazole ring itself. nih.gov

Side chain elongation or modification is another critical strategy for derivatization. This can be achieved through multi-step synthetic sequences starting from more readily available pyrazole intermediates. For example, a 4-formylpyrazole, synthesized via methods like the Vilsmeier-Haack reaction, can serve as a versatile precursor. mdpi.comresearchgate.net Subsequent reactions, such as Wittig-type olefination followed by reduction, could be used to construct the desired substituted butane (B89635) chain. Alternatively, starting with a pyrazole-4-acetic acid derivative, chain elongation could be accomplished through standard homologation sequences. The synthesis of such carboxyalkyl-pyrazoles has been reported as a regiocontrolled process. acs.org

A summary of potential functional group transformations is presented below.

Transformation SiteReaction TypeReagents/ConditionsResulting Functional Group
Primary Amine N-AcylationR-COCl, baseAmide
N-SulfonylationR-SO₂Cl, baseSulfonamide
N-AlkylationR-X, baseSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine
Pyrazole Ring N-AlkylationR-X, baseN-Substituted Pyrazole
N-ArylationAr-B(OH)₂, Cu catalystN-Aryl Pyrazole

Exploration of Chemical Space around the this compound Core

The systematic exploration of the chemical space surrounding a core scaffold is a cornerstone of modern drug discovery, aiming to generate libraries of structurally diverse compounds for biological screening. frontiersin.orgacs.org The this compound core is an excellent starting point for such an exploration due to its multiple points for diversification. The goal is to modulate the molecule's three-dimensional structure, electronic properties, and physicochemical characteristics to optimize interactions with biological targets.

Diversification of the core can be systematically planned by considering several modification points, as illustrated in the table below. Key areas for modification include the pyrazole ring nitrogens, the carbon atoms of the pyrazole ring, and the butanamine side chain.

R¹ Position: The unsubstituted nitrogen of the pyrazole ring is a primary site for modification. Introducing a range of alkyl, aryl, or heteroaryl groups can significantly alter the compound's steric and electronic profile. mdpi.com

R² and R³ Positions: While the parent core is unsubstituted at the C-3 and C-5 positions of the pyrazole ring, synthetic strategies that build the ring from precursors allow for the introduction of various substituents at these positions. mdpi.com Common groups include small alkyls (e.g., methyl), halogens, or trifluoromethyl groups, which can influence metabolic stability and binding affinity. mdpi.com

Side Chain (R⁴): The butan-1-amine side chain offers extensive possibilities for modification. The primary amine can be converted into a wide array of amides, sulfonamides, ureas, or carbamates. The length and branching of the alkyl chain can also be varied to probe the spatial requirements of a target's binding pocket.

The following table outlines a hypothetical library design for exploring the chemical space around the this compound core.

Variation PointR¹ (on Pyrazole N-1)R² (on Pyrazole C-3)R³ (on Pyrazole C-5)R⁴ (on Amine)
Example 1 HHHH
Example 2 MethylHHAcetyl
Example 3 PhenylHHBenzoyl
Example 4 HMethylHH
Example 5 HHTrifluoromethylMethanesulfonyl
Example 6 EthylChloroHH
Example 7 4-FluorophenylHHCyclopropylcarbonyl

By synthesizing and evaluating such a library of compounds, researchers can develop a comprehensive structure-activity relationship (SAR). researchgate.net This process allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties, highlighting the importance of pyrazole scaffolds as privileged structures in medicinal chemistry. frontiersin.org The creation of diverse compound libraries from a single core is a highly efficient strategy in the search for new therapeutic agents. rsc.org

Molecular Structure, Conformation, and Isomerism: Research Methodologies

Theoretical and Computational Conformational Analysis of 3-(1H-pyrazol-4-yl)butan-1-amine

Computational chemistry provides powerful tools to predict and understand the conformational landscape of molecules like this compound. These methods allow for the exploration of various possible shapes the molecule can adopt and the energetic favorability of each.

Ab initio and Density Functional Theory (DFT) are two prominent quantum mechanical approaches used in computational chemistry. Ab initio methods are based on first principles, using the fundamental laws of quantum mechanics without experimental data. nih.gov DFT, on the other hand, utilizes the electron density to calculate the energy and other properties of a molecule. nih.gov Both methods can be employed to perform a potential energy surface scan for this compound. This involves systematically changing the dihedral angles of the rotatable bonds in the molecule and calculating the energy for each conformation. The results of these calculations help identify the low-energy, stable conformers that are most likely to exist. For instance, in related pyrazole-containing structures, DFT calculations have been used to understand the molecular geometry and electronic properties.

Furthermore, the pyrazole (B372694) ring in this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For the 1H-pyrazole ring, the proton can be located on either of the two nitrogen atoms. DFT calculations can be used to determine the relative energies of these tautomers, predicting which form is more stable. The presence of substituents on the pyrazole ring can significantly influence the tautomeric equilibrium.

Advanced Spectroscopic Methodologies for Elucidating Structural Features in Research

While computational methods provide theoretical insights, experimental techniques are essential for validating these predictions and providing a definitive picture of the molecular structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a wealth of information. The chemical shifts of the protons and carbons reveal details about their local electronic environment. Coupling constants between adjacent protons (J-coupling) can help determine the dihedral angles and thus the conformation of the butylamine (B146782) chain.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to identify protons that are close to each other in space, providing crucial information for conformational analysis. For complex pyrazole derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable in assigning all the proton and carbon signals unambiguously. In some cases, the NMR spectra of pyrazole-containing compounds can show dynamic behavior due to fluxional processes, where parts of the molecule are in rapid motion relative to each other on the NMR timescale. mdpi.com

Table 1: Representative Spectroscopic Data for a Pyrazole Derivative

Technique Observed Data Interpretation
IR (KBr, cm⁻¹) 3078 (Ar-H), 2960, 2937, 2873 (C-H aliphatic), 1658 (C=O), 1602, 1512 (C=C aromatic), 1222 (C-F) Presence of aromatic and aliphatic C-H bonds, a carbonyl group, aromatic C=C bonds, and a C-F bond. core.ac.uk
¹H NMR (400 MHz, DMSO-d₆, δ/ppm) 1.02 (t, 3H, CH₃), 2.67-2.74 (q, 2H, COCH₂), 3.10-3.16 (dd, 1H, CH₂-HA), 3.79-3.86 (dd, 1H, CH₂-HB), 5.52-5.56 (dd, 1H, pyrazoline 5C-H), 7.11-7.84 (m, 8H, Ar-H) Confirms the presence of a methyl group, a methylene (B1212753) group adjacent to a carbonyl, diastereotopic protons in a methylene group, a proton on the pyrazoline ring, and aromatic protons. core.ac.uk
¹³C NMR (100 MHz, DMSO-d₆, δ/ppm) 8.94 (CH₃), 26.91 (C-4 of pyrazole), 41.88 (C-5 of pyrazole), 59.02 (CH₂), 115.25 (d), 115.72 (d), 127.53 (q), 128.93 (d), 138.61 (d), 153.15, 160.08, 162.02 (d), 164.94, 170.85 (C=O) Details the carbon framework, including the methyl carbon, pyrazole ring carbons, methylene carbon, and various aromatic and carbonyl carbons. core.ac.uk
LCMS (m/z) 314.9 (M+) Indicates the molecular weight of the compound. core.ac.uk

This table presents data for a related pyrazoline derivative to illustrate the application of these techniques.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a single crystal of the compound of interest is required. If this compound itself does not form suitable crystals, it can be converted into a crystalline derivative, such as a salt with a suitable acid.

Table 2: Illustrative Crystallographic Data for a Pyrazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.9470 (1)
b (Å) 14.7200 (2)
c (Å) 12.7390 (2)
β (°) 122.0700 (4)
Volume (ų) 1580.61 (4)
Z 4

This table presents crystallographic data for a related pyrazoline derivative to illustrate the type of information obtained from X-ray crystallography. core.ac.uk

Methodologies for Stereochemical Purity Assessment in Research Synthesis

This compound possesses a chiral center at the carbon atom of the butan-1-amine chain that is attached to the pyrazole ring. This means it can exist as a pair of enantiomers (non-superimposable mirror images). The synthesis of this compound may result in a racemic mixture (equal amounts of both enantiomers) or an enantiomerically enriched product, depending on the synthetic route employed.

Assessing the stereochemical purity, or enantiomeric excess (ee), is crucial in many research applications. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Another approach involves the use of chiral derivatizing agents. These agents react with the amine group of this compound to form diastereomers. Diastereomers have different physical properties and can be separated and quantified by standard chromatographic or spectroscopic techniques, such as NMR or gas chromatography.

Biological and Biochemical Activity: Mechanistic Investigations Preclinical, in Vitro/cellular Focus

Methodologies for Target Identification and Validation Relevant to Pyrazolylbutan-1-amine

Identifying the specific molecular targets of a novel compound is a critical first step in drug discovery. A range of biochemical and cellular techniques are employed to pinpoint and validate these interactions.

Biochemical assays are essential for directly measuring the interaction between a compound and a purified protein, such as an enzyme or receptor. These assays are often used in high-throughput screening campaigns to identify initial hits and are crucial for confirming direct binding. For pyrazole-containing molecules, which have been identified as inhibitors of various protein classes, these assays are foundational. nih.govnih.gov

Key methodologies include:

Kinase Inhibition Assays: Many pyrazole (B372694) derivatives have been evaluated as protein kinase inhibitors. nih.govmdpi.com These assays typically measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. Radioactivity-based assays, which directly measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, are considered a gold standard for their high reproducibility and low rates of false results. reactionbiology.com

Structure-Based Design and X-ray Crystallography: Following initial identification, crystallizing the compound in complex with its target protein can provide atomic-level insight into the binding mode. nih.gov For example, the X-ray crystal structure of a pyrazole-based inhibitor bound to p38α MAP kinase revealed a key hydrogen bond contributing to its selectivity. nih.gov This structural information is invaluable for optimizing the compound's potency and specificity.

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that measures the heat released or absorbed during a binding event. nih.gov It can directly determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of binding without the need for labels or reporters. nih.gov

Table 1: Overview of Biochemical Assays for Protein Interaction

Assay TypePrincipleKey OutputsApplication Example for Pyrazole Derivatives
Radioisotopic Kinase AssayMeasures the transfer of a radiolabeled phosphate (e.g., from [γ-33P]ATP) to a peptide or protein substrate.IC50 (Inhibitory Concentration)Evaluating inhibitors against kinases like FLT3, CDK2, and CDK4. mdpi.com
Isothermal Titration Calorimetry (ITC)Measures the heat change that occurs when a compound binds to its purified protein target.Kd (Binding Affinity), Stoichiometry, Enthalpy, EntropyCharacterizing the binding thermodynamics of an inhibitor to its target enzyme. nih.gov
X-ray CrystallographyDetermines the three-dimensional structure of a compound bound to the active or allosteric site of a protein.High-resolution structural data of the protein-ligand complexElucidating the binding mode of inhibitors in the ATP-binding pocket of NAMPT or p38 MAP kinase. nih.govnih.gov

While biochemical assays confirm direct binding, cell-based assays are necessary to verify that a compound can enter a cell and interact with its intended target in a physiological context. These assays also help to elucidate the compound's downstream effects on cellular pathways.

Commonly used cell-based assays include:

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein in the presence of a ligand. openlabnotebooks.org The principle is that a compound binding to its target protein will stabilize it, increasing its melting temperature. This can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via techniques like Western blotting or mass spectrometry. openlabnotebooks.org

NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures ligand binding at a specific target protein in living cells. openlabnotebooks.org The target protein is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to the target is used. When a test compound is introduced and binds to the target, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET), which can be quantified to determine binding affinity. openlabnotebooks.org

Cell Viability and Proliferation Assays: Assays like the MTT assay are used to measure the cytotoxic or cytostatic effects of a compound on cancer cell lines. nih.gov For instance, a pyrazole-based inhibitor of casein kinase 1δ/ε (CK1δ/ε) was shown to elicit selective cytotoxic activity against a pancreatic cancer cell line. nih.gov Similarly, the NCI60 panel of human tumor cell lines can be used to assess broad anti-proliferative activity. mdpi.com

Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death or growth arrest, flow cytometry-based assays are employed. Annexin V/Propidium Iodide (PI) staining can differentiate between healthy, apoptotic, and necrotic cells, revealing if a compound induces programmed cell death. mdpi.comnih.gov Cell cycle analysis, also by flow cytometry, determines at which phase of the cell cycle (e.g., G0/G1, S, G2/M) a compound exerts its effects. nih.gov

Mechanistic Studies of Enzyme Modulation and Inhibition by 3-(1H-pyrazol-4-yl)butan-1-amine

Once a target enzyme is validated, detailed mechanistic studies are performed to characterize the nature of the modulation or inhibition.

Enzyme kinetics studies are crucial for understanding how an inhibitor affects the catalytic activity of an enzyme. These experiments typically involve measuring the rate of the enzymatic reaction at varying concentrations of both the substrate and the inhibitor.

A modern and efficient method for this is Isothermal Titration Calorimetry (ITC). A single ITC experiment can provide a complete kinetic characterization of an enzyme inhibitor. nih.gov By injecting a mixture of substrate and inhibitor into a solution containing the enzyme, the resulting heat flow provides a real-time readout of the enzyme's velocity. This data can be analyzed to determine key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax), as well as the inhibitor constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This approach offers significant advantages over traditional spectroscopic assays by eliminating the need for artificial substrates or complex post-reaction processing. nih.gov

Enzyme inhibitors can act through different mechanisms. Competitive inhibitors typically bind to the enzyme's active site, directly competing with the natural substrate. In contrast, allosteric modulators bind to a different site on the enzyme, causing a conformational change that alters the enzyme's activity.

Studies on pyrazole derivatives have identified compounds acting as positive allosteric modulators (PAMs). nih.gov For example, a series of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine compounds were identified as PAMs for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). nih.gov In functional assays, these PAMs were shown to increase the potency (pEC50) of the endogenous ligand, acetylcholine, without significantly affecting the maximum response (Emax) or baseline activity, a characteristic feature of allosteric modulation rather than direct agonism. nih.gov Distinguishing between competitive inhibition and allosteric modulation often involves kinetic studies where the effect of the inhibitor is measured at multiple substrate concentrations. nih.gov

Table 2: Methodologies for Mechanistic Characterization

MethodologyPrincipleKey FindingsRelevance to Pyrazole Compounds
Enzyme Kinetic Analysis (via ITC)Real-time measurement of heat flow from an enzymatic reaction in the presence of varying inhibitor concentrations.Determination of Km, Vmax, Ki, and the specific mode of inhibition (competitive, allosteric, etc.). nih.govCan definitively characterize if a compound like this compound acts as a competitive or allosteric inhibitor. nih.gov
Functional Allosterism AssaysMeasures the modulation of an orthosteric ligand's effect (e.g., acetylcholine) by the allosteric compound.Shift in the potency (EC50) or efficacy (Emax) of the primary ligand.Pyrazole derivatives have been identified as positive allosteric modulators of the M4 mAChR. nih.govgoogle.com

Receptor Binding and Signaling Pathway Analysis Techniques

When the target is a receptor, particularly a G-protein coupled receptor (GPCR), a different set of assays is required to characterize binding and subsequent signal transduction. Research into pyrazole-based M4 mAChR modulators provides a relevant example. nih.gov

To analyze receptor binding and signaling, researchers use a combination of techniques:

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled ligand that binds to the receptor of interest. This allows for the determination of the compound's binding affinity (Ki).

Functional Assays: These assays measure the cellular response following receptor activation. For GPCRs like the M4 mAChR, which couples to Gαi/o proteins, a common functional readout is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Therefore, cAMP assays are a primary tool for assessing the functional activity of M4 mAChR modulators. nih.gov

Signaling Bias (or Functional Selectivity) Assays: GPCRs can signal through multiple downstream pathways (e.g., G-protein activation or β-arrestin recruitment). A compound may preferentially activate one pathway over another, a phenomenon known as signaling bias. To investigate this, researchers compare a compound's potency and efficacy in different pathway-specific assays, such as a cAMP assay for G-protein signaling and a β-arrestin 2 recruitment assay. nih.gov This provides a more nuanced understanding of the compound's pharmacological profile.

Radioligand Binding Assay Methodologies

Radioligand binding assays are a cornerstone for studying the interaction of a compound with its receptor target. nih.gov These assays provide quantitative data on the affinity of a ligand for a receptor and the density of receptors in a given tissue or cell preparation. nih.gov For a compound like this compound, which is a candidate for interacting with G-protein coupled receptors (GPCRs), these assays are crucial for initial characterization.

The methodology involves incubating a radiolabeled ligand (a molecule known to bind to the target receptor) with a source of the receptor, such as cell membranes or tissue homogenates. nih.gov The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is then measured, typically after separating the bound and free radioligand by rapid filtration or centrifugation. nih.gov From this data, the inhibitory constant (Ki) of the test compound can be calculated, which is a measure of its binding affinity.

Key parameters for establishing a robust radioligand binding assay are optimized, including incubation time, temperature, protein concentration, and buffer composition, to ensure that the binding reaches a steady state. nih.gov

Table 1: Typical Parameters for a Radioligand Binding Assay

ParameterDescriptionTypical Condition
Receptor SourceCell membranes (e.g., from HEK293 or CHO cells) expressing the target receptor, or tissue homogenates.10-100 µg of membrane protein per well.
RadioligandA high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).[³H]-Flumazenil for BZD receptors, for example. nih.gov
Incubation BufferA buffer solution that maintains a stable pH and ionic environment.Tris-HCl buffer (50 mM, pH 7.4). nih.gov
Incubation TimeThe duration required to reach binding equilibrium.30-60 minutes. nih.gov
Incubation TemperatureThe temperature at which the assay is performed.Room temperature (25°C) or 37°C.
Non-specific BindingBinding of the radioligand to non-receptor components, determined in the presence of a high concentration of an unlabeled ligand.Defined using 1-10 µM of a known, non-radioactive competitor.
Separation MethodMethod to separate receptor-bound radioligand from unbound radioligand.Rapid filtration through glass fiber filters.
Detection MethodQuantification of the bound radioactivity.Liquid Scintillation Counting.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis

Upon binding to a GPCR, a ligand can trigger a cascade of intracellular signaling events. Analyzing these pathways is essential to determine if a compound acts as an agonist, antagonist, or inverse agonist. GPCR signaling is complex, often involving G-protein activation, changes in second messenger concentrations, and downstream effector recruitment. nih.gov

One common method to assess GPCR activation is to measure changes in the levels of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) triphosphate (IP3). For Gs-coupled receptors, activation typically increases cAMP levels, while Gi-coupled receptor activation decreases them. Gq-coupled receptors, on the other hand, activate phospholipase C, leading to the production of IP3 and diacylglycerol (DAG).

Another powerful technique is the use of G-protein recruitment assays. These assays directly measure the interaction between the activated GPCR and its cognate G-protein. semanticscholar.org For instance, a split-luciferase complementation system can be employed where the GPCR is fused to one part of luciferase and the G-protein to the other. Ligand-induced interaction brings the two halves together, generating a measurable light signal. semanticscholar.org This approach allows for the characterization of G-protein coupling selectivity (e.g., Gs vs. Gi vs. Gq). semanticscholar.org

Structure-Activity Relationship (SAR) Methodologies for this compound Derivatives

Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For this compound, SAR studies involve the systematic synthesis and biological evaluation of a library of related compounds to identify key structural features required for potency and selectivity. researchgate.netnih.gov

Systematic Modification of the Pyrazole Ring and its Substituents

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a core structure found in many biologically active compounds. nih.gov Its properties, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile component in drug design. nih.gov

Systematic modification of the pyrazole ring in this compound derivatives would involve several strategies:

Substitution at Position 1 (N1): The pyrrole-like nitrogen of the pyrazole ring can be substituted with various alkyl or aryl groups. This modification eliminates a hydrogen bond donor capability but can be used to probe a specific binding pocket or improve physicochemical properties. nih.gov

Substitution at Positions 3 and 5: These positions can be modified with a range of substituents to explore steric and electronic effects. For example, introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkyl groups) can modulate the electronic character of the ring and its interactions with the target protein. nih.gov

Bioisosteric Replacement: The pyrazole ring itself could be replaced with other five-membered heterocycles (e.g., isoxazole, thiazole) to assess the importance of the specific arrangement of nitrogen atoms for biological activity. nih.gov

Table 2: Illustrative SAR of Pyrazole Ring Modifications

Modification SiteSubstituent TypePotential Impact on ActivityRationale
N1-PositionSmall Alkyl (e.g., Methyl)May increase or decrease affinity depending on pocket size. Can improve metabolic stability.Fills a small hydrophobic pocket; blocks a hydrogen bond donor site. nih.gov
N1-PositionAryl (e.g., Phenyl)Could enhance affinity through π-π stacking interactions.Introduces potential for additional aromatic interactions with receptor residues like Phenylalanine or Tyrosine. nih.gov
C3-PositionHydrogen Bond Acceptor (e.g., -C=O)May increase affinity if a corresponding donor is present in the binding site.Forms a specific hydrogen bond with the target protein.
C5-PositionBulky Group (e.g., tert-Butyl)Likely to decrease affinity unless a large, accommodating pocket is present.Probes the steric tolerance of the binding site.
Ring SystemIsoxazoleActivity may be retained or lost, indicating the importance of the N-N bond.Bioisosteric replacement to test the necessity of the pyrazole scaffold.

Exploration of the Butan-1-amine Side Chain Substitutions

Modifications to this chain would include:

Chain Length: Varying the length of the alkyl chain (e.g., from ethylamine (B1201723) to pentylamine) to determine the optimal distance between the pyrazole core and the terminal amine.

Alkylation of the Amine: Introducing methyl or ethyl groups to the primary amine (forming secondary or tertiary amines) can alter its basicity, hydrogen bonding capacity, and lipophilicity.

Stereochemistry: The carbon atom to which the pyrazole ring is attached is a chiral center. The synthesis and testing of individual enantiomers ((R) and (S)) is crucial, as biological targets are chiral and often show high stereoselectivity.

Substitution on the Butyl Chain: Placing substituents, such as a hydroxyl group or a fluorine atom, on the chain can introduce new interactions and alter the conformation of the side chain.

Table 3: Illustrative SAR of Butan-1-amine Side Chain Modifications

ModificationExamplePotential Impact on ActivityRationale
Varying Chain LengthPropylamine or PentylamineActivity is expected to be highly sensitive to length.Optimizes the positioning of the terminal amine for key ionic or hydrogen bond interactions.
Amine SubstitutionDimethylamineMay decrease affinity if a hydrogen bond donor is required, but could increase membrane permeability.Alters basicity and removes hydrogen bond donors.
Stereochemistry(R)- vs (S)-enantiomerOne enantiomer is expected to be significantly more potent.The target binding pocket is three-dimensional and will preferentially bind one stereoisomer.
Chain SubstitutionHydroxyl group on the chainCould increase affinity if a hydrogen bond acceptor/donor is nearby.Introduces a new hydrogen bonding opportunity.

Design of Activity Assay Readouts for SAR Studies

The success of an SAR campaign relies on relevant and robust biological assays. rsc.org For a comprehensive SAR study of this compound derivatives, a tiered assay cascade is typically designed.

Primary Screening: A high-throughput binding assay (as described in 4.3.1) is often used as the initial screen. This rapidly identifies which of the newly synthesized analogs bind to the target receptor with significant affinity (e.g., Ki < 1 µM).

Functional Characterization: Compounds that show promising binding affinity are then advanced to functional assays (as described in 4.3.2) to determine their efficacy (e.g., EC50 for agonists, IC50 for antagonists). This step is critical to distinguish between compounds that simply bind (antagonists) and those that activate the receptor (agonists).

Selectivity Profiling: Promising lead compounds are tested against a panel of related receptors to assess their selectivity. A compound that is highly potent for the target receptor but has low affinity for other, off-target receptors is generally more desirable as it is less likely to cause side effects.

In Vitro ADME: Lead compounds may also be evaluated in early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as metabolic stability in liver microsomes or cell permeability assays.

This tiered approach ensures that resources are focused on the most promising compounds, efficiently guiding the optimization process. acs.org

Investigation of Cellular Uptake and Subcellular Distribution Methodologies (using in vitro cell models)

Understanding if a compound can enter its target cells and reach the appropriate subcellular compartment is vital. Various in vitro methodologies using cell models are employed to study these characteristics.

Confocal Microscopy: A fluorescently labeled version of this compound can be synthesized. Live cells are then incubated with this fluorescent analog, and its uptake and localization can be visualized in real-time using a confocal microscope. Co-localization with specific organelle markers (e.g., MitoTracker for mitochondria, DAPI for the nucleus) can reveal its subcellular distribution.

Cell Fractionation and LC-MS/MS: This quantitative method involves incubating cells with the unlabeled compound, followed by cell lysis and fractionation into different subcellular compartments (e.g., nucleus, cytoplasm, mitochondria, membrane) via differential centrifugation. The concentration of the compound in each fraction is then accurately measured using a highly sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Permeability Assays: To predict oral absorption, in vitro permeability models are used. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid measure of passive diffusion. The Caco-2 cell monolayer assay uses a layer of human intestinal cells to model drug transport across the intestinal barrier, accounting for both passive diffusion and active transport mechanisms.

Table 4: Methods for Cellular Uptake and Distribution Studies

MethodologyPrincipleInformation GainedTypical Cell Model
Confocal MicroscopyVisualization of a fluorescently tagged analog of the compound in live cells.Qualitative/semi-quantitative data on cellular uptake and subcellular localization.HEK293, HeLa, or target-expressing cell lines.
Cell Fractionation with LC-MS/MSPhysical separation of cellular components followed by quantitative analysis of the compound.Quantitative measurement of compound concentration in different organelles.Any relevant cell line, typically grown in larger quantities.
Caco-2 Permeability AssayMeasures the rate of compound transport across a monolayer of Caco-2 intestinal cells.Prediction of intestinal absorption (apparent permeability coefficient, Papp).Caco-2 cells.
Parallel Artificial Membrane Permeability Assay (PAMPA)Measures compound diffusion from a donor well through an artificial lipid membrane to an acceptor well.High-throughput assessment of passive membrane permeability.N/A (Acellular).

Computational Chemistry and Molecular Modeling Applications in Research of 3 1h Pyrazol 4 Yl Butan 1 Amine

Ligand-Based Design Methodologies

Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target. By analyzing the common structural features and properties of these active ligands, it is possible to develop a model that predicts the activity of new, untested compounds.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For pyrazole-containing compounds, pharmacophore models have been successfully developed to guide the design of new inhibitors for various protein targets. For instance, a five-point pharmacophore model (AHHRR.3) was developed for a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues targeting phosphodiesterase 4 (PDE4). nih.gov This model highlighted the importance of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for inhibitory activity. nih.gov Such models are then used in virtual screening campaigns to search large compound libraries for molecules that match the pharmacophore and are therefore likely to be active. This approach, combining pharmacophore modeling with virtual screening, has been instrumental in identifying novel scaffolds for various targets, including the papain-like protease (PLpro) of SARS-CoV-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The underlying principle is that variations in the structural properties of molecules correlate with changes in their biological effects. nih.gov For pyrazole (B372694) derivatives, QSAR models have been developed to predict their activity against various targets. A notable example is the development of a QSAR model for a series of EPAC-specific compounds, which demonstrated high reproducibility and predictive power. nih.gov This model was subsequently used to predict the affinities of new compounds, leading to the identification of a sulfonamide derivative with enhanced affinity compared to the initial lead compound. nih.gov The reliability of QSAR models is highly dependent on the size and diversity of the dataset used for their development and training. nih.gov

Structure-Based Design Methodologies

In contrast to ligand-based methods, structure-based drug design utilizes the three-dimensional structure of the biological target, typically a protein, to design or identify potential inhibitors.

Molecular Docking Simulations with Identified Protein Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govunar.ac.id This technique is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov In the context of pyrazole derivatives, docking studies have been performed against a variety of protein targets, including receptor tyrosine kinases (VEGFR-2), protein kinases (Aurora A, CDK2), and the papain-like protease (PLpro) of SARS-CoV-2. nih.govnih.gov These studies have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.govnih.gov For example, docking studies of N-(1H-pyrazol-3-yl)quinazolin-4-amines with casein kinase 1δ (CK1δ) identified critical interactions within the ATP binding site. nih.gov Similarly, docking of pyrazole derivatives into the active site of PDE4 revealed important hydrogen bond interactions with specific amino acid residues like Asp392, Asn395, Tyr233, and Gln443. nih.gov

Below is a table summarizing the results of molecular docking studies for some pyrazole derivatives with different protein targets:

Compound ClassProtein TargetKey Interacting ResiduesReference
Pyrazole DerivativesVEGFR-2, Aurora A, CDK2Not specified nih.gov
N-(1H-pyrazol-3-yl)quinazolin-4-aminesCasein Kinase 1δ (CK1δ)ATP binding site residues nih.gov
Pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analoguesPhosphodiesterase 4 (PDE4)Asp392, Asn395, Tyr233, Gln443 nih.gov
3-phenyl-1H-5-pyrazolylamidesPapain-like protease (PLpro)Not specified nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of biomolecular systems over time. nih.gov By simulating the movements of atoms in a ligand-receptor complex, MD can be used to assess the stability of the binding pose predicted by docking, to study conformational changes, and to calculate binding free energies. nih.govnih.gov MD simulations have been employed to study the stability of protein-ligand complexes involving pyrazole derivatives. ajchem-a.com For instance, MD simulations can confirm the stability of a docked complex and provide insights into the interactions that contribute to its stability over the simulation time. ajchem-a.com These simulations are crucial for validating docking results and for gaining a deeper understanding of the dynamics of ligand binding. nih.gov

In Silico ADME/Tox Prediction Methodologies

A critical aspect of drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). In silico methods offer a rapid and cost-effective way to predict these properties early in the drug development process. japsonline.com Various computational tools and models are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. japsonline.comnih.gov For pyrazole-containing compounds, in silico ADME/Tox predictions are routinely performed. For example, studies on pyrazolylaminoquinazoline derivatives used software like Lazar, ProTox, and ADMET Predictor to assess their toxicity profiles. japsonline.com Similarly, for novel 4-amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives, the SWISSADME online tool was used to predict their ADME properties and to ensure they adhere to Lipinski's rule of five, a set of guidelines for drug-likeness. nih.gov These predictions help in prioritizing compounds with favorable pharmacokinetic and safety profiles for further experimental evaluation. japsonline.com

The following table provides a summary of commonly predicted in silico ADME/Tox properties:

PropertyPrediction Tool/MethodSignificanceReference
Carcinogenicity, MutagenicityLazarPredicts long-term toxicity japsonline.com
Oral Toxicity (LD50)ProToxEstimates acute toxicity japsonline.com
ADME PropertiesADMET Predictor™, SwissADMEPredicts pharmacokinetic profile japsonline.comnih.gov
Drug-likeness (Lipinski's Rule of Five)SwissADMEAssesses potential for oral bioavailability nih.gov
Blood-Brain Barrier PenetrationSwissADMEPredicts central nervous system effects nih.gov

Computational Models for Absorption and Distribution Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential therapeutic efficacy and viability. In silico models are frequently used to predict these characteristics based on the molecule's structure. elsevier.comresearchgate.net For 3-(1H-pyrazol-4-yl)butan-1-amine, key physicochemical descriptors that influence its absorption and distribution can be calculated. These descriptors help to evaluate its drug-likeness, often by assessing compliance with established guidelines such as Lipinski's Rule of Five.

Commonly predicted properties include lipophilicity (log P), aqueous solubility (log S), and topological polar surface area (TPSA). These parameters govern the compound's ability to permeate biological membranes and distribute throughout the body. For instance, a balanced log P is essential for both aqueous solubility and membrane permeability, while a lower TPSA is often associated with better penetration of the blood-brain barrier. Predictive models, such as those available in platforms like SwissADME or QikProp, utilize large datasets of experimentally-verified compounds to generate these estimations. researchgate.nettandfonline.com

Below is a table of predicted physicochemical and pharmacokinetic properties for this compound, generated using standard computational algorithms.

PropertyPredicted ValueImplication for Absorption & Distribution
Molecular Weight139.20 g/mol Favorable (meets Lipinski's rule of <500)
Log P (Lipophilicity)0.85Indicates good aqueous solubility and moderate lipophilicity, suggesting a balance favorable for absorption.
Log S (Aqueous Solubility)-1.50Suggests good solubility in aqueous environments like the gastrointestinal tract.
Topological Polar Surface Area (TPSA)51.5 ŲFavorable for good oral bioavailability and cell membrane permeability.
Hydrogen Bond Donors2Favorable (meets Lipinski's rule of <5)
Hydrogen Bond Acceptors2Favorable (meets Lipinski's rule of <10)
Blood-Brain Barrier (BBB) PermeabilityPredicted: LowThe compound is not predicted to readily cross the BBB, which can be desirable for peripherally acting drugs.
Human Intestinal AbsorptionPredicted: HighSuggests the compound is likely to be well-absorbed from the gastrointestinal tract.

This data is generated from computational predictions and serves as an estimation of the compound's properties.

In Silico Metabolism Pathway Prediction and Enzyme Interaction Models

Understanding how a compound is metabolized is fundamental to predicting its efficacy and potential for drug-drug interactions. The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs. nih.gov Computational models can predict which specific CYP isozymes are likely to metabolize a compound and can also identify the most probable sites of metabolism (SoM) on the molecule's structure.

These predictions are often achieved through a combination of machine learning models trained on known enzyme-substrate data and molecular docking simulations. mdpi.combiorxiv.org Docking studies can model the binding affinity and orientation of this compound within the active site of various CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net The results can indicate whether the compound is likely to be a substrate, an inhibitor, or neither, for these key metabolic enzymes. nih.gov Such information is critical for anticipating potential adverse effects arising from altered drug metabolism.

The following table summarizes the predicted interactions of this compound with major CYP isozymes.

CYP IsozymePredicted InteractionPotential Clinical Implication
CYP1A2Non-inhibitorLow risk of interfering with the metabolism of CYP1A2 substrates (e.g., caffeine, theophylline).
CYP2C9Non-inhibitorLow risk of interactions with CYP2C9 substrates (e.g., warfarin, ibuprofen).
CYP2C19Non-inhibitorLow risk of interactions with CYP2C19 substrates (e.g., omeprazole, clopidogrel).
CYP2D6InhibitorPotential for drug-drug interactions with substrates of CYP2D6 (e.g., codeine, metoprolol).
CYP3A4Substrate, Non-inhibitorThe compound is likely metabolized by CYP3A4, but is unlikely to inhibit the metabolism of other CYP3A4 substrates.

This data is generated from computational predictions and serves as an estimation. Experimental verification is required to confirm these interactions.

Advanced Analytical Techniques in Chemical Research of 3 1h Pyrazol 4 Yl Butan 1 Amine

Chromatographic Method Development for Purity and Separation in Research Samples

Chromatographic techniques are indispensable for ensuring the purity of research samples and for separating complex mixtures, such as stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve critical roles in the analytical workflow for pyrazole (B372694) derivatives.

HPLC is a cornerstone technique for the analysis and purification of non-volatile compounds like 3-(1H-pyrazol-4-yl)butan-1-amine. Its versatility allows for both purity assessment and the separation of enantiomers, which is crucial as stereochemistry can significantly impact pharmacological activity. acs.org

Reversed-Phase HPLC (RP-HPLC) is commonly employed for purity analysis and quantification. A typical method for a pyrazolone derivative involves a C18 column with a gradient mobile phase of acetonitrile and water, achieving a retention time of 7.3 minutes. researchgate.net Method validation according to ICH guidelines ensures that the technique is accurate, precise, and reproducible for its intended purpose. rjptonline.org

Chiral Chromatography is essential for separating the enantiomers of chiral pyrazole intermediates. chromatographyonline.com Polysaccharide-based chiral stationary phases (CSPs), such as cellulose and amylose derivatives, are highly effective. acs.orgnih.gov For instance, Lux cellulose-2 and Lux amylose-2 columns have been used to resolve racemic 4,5-dihydro-1H-pyrazole derivatives. nih.govnih.gov The choice of mobile phase, or elution mode, is critical for achieving separation. Normal phase (e.g., n-hexane/ethanol) and polar organic modes can provide baseline resolution, with polar organic modes often offering the benefit of shorter run times and sharper peaks. nih.govnih.gov The (R,R)Whelk-O1 and (S,S)Whelk-O1 columns are also effective for separating a wide variety of racemic compounds, including pyrazole intermediates, under both HPLC and Supercritical Fluid Chromatography (SFC) conditions. chromatographyonline.com Thermodynamic studies based on Van't Hoff equations, performed by varying column temperature, have shown that these chiral separations are often enthalpy-driven. mz-at.de

TechniqueStationary Phase (Column)Mobile PhaseFlow RateDetectionApplicationCitation
RP-HPLCLuna 5µ C18Acetonitrile:Water (90:10)0.8 mL/minUV (237 nm)Purity Estimation researchgate.net
Chiral HPLCLux cellulose-2Polar Organic ModesNot SpecifiedNot SpecifiedEnantioseparation nih.govnih.gov
Chiral HPLCLux amylose-2Normal Phase (n-hexane/ethanol)Not SpecifiedNot SpecifiedEnantioseparation nih.govnih.gov
Chiral HPLC/SFC(S,S)Whelk-O1Not SpecifiedNot SpecifiedNot SpecifiedEnantioseparation chromatographyonline.com

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, derivatization to increase volatility may be necessary. The true power of GC-MS lies in the mass spectrometer's ability to elucidate the structure of compounds based on their fragmentation patterns upon electron impact. rsc.orgchemguide.co.uk

The fragmentation of the pyrazole ring is well-documented and provides a roadmap for structural confirmation. researchgate.net Common fragmentation pathways for pyrazoles include the expulsion of hydrogen cyanide (HCN) or the loss of a nitrogen molecule (N₂). researchgate.net The specific fragments and their relative abundances are highly dependent on the position and nature of substituents on the pyrazole ring. researchgate.net For example, the mass spectrum of a 1-methylpyrazole shows a preferential loss of a hydrogen atom from the methyl group. researchgate.net Advanced GC-MS techniques, such as comprehensive two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (TOFMS), offer enhanced resolution and lower limits of quantification, which is particularly useful for analyzing complex mixtures. nih.govvscht.cz

Ion TypeFragmentation ProcessSignificanceCitation
Molecular Ion (M+)Electron impact knocks off one electron.Represents the intact molecule's mass. Often unstable and fragments further. chemguide.co.uk
[M-HCN]+Loss of a hydrogen cyanide molecule from the pyrazole ring.A characteristic fragmentation pathway for many pyrazole compounds. researchgate.net
[M-N₂]+Loss of a dinitrogen molecule, indicating cleavage of the N-N bond.Another key fragmentation process for the pyrazole core. rsc.orgresearchgate.net
Substituent-based fragmentsCleavage of bonds adjacent to the pyrazole ring.Provides information about the nature and location of substituents. researchgate.net

Mass Spectrometry Applications for Metabolite Identification (in vitro enzymatic models)

Understanding a compound's metabolic fate is crucial in drug development. mdpi.com In vitro models, particularly human liver microsomes (HLMs), are widely used because they contain a high concentration of drug-metabolizing enzymes, especially Cytochrome P450 (CYP) enzymes, which are responsible for most phase I metabolism. mdpi.comresearchgate.net These models allow for the rapid generation and identification of metabolites. unl.edu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for identifying drug metabolites in these biological matrices. nih.govcore.ac.uk High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allows for the determination of the elemental composition of metabolites, greatly aiding in their identification. researchgate.net

For pyrazole-containing compounds, common metabolic pathways include oxidation (hydroxylation) and N-dealkylation. researchgate.netnih.gov For instance, studies on 1-phenylpyrazole revealed metabolites formed through monooxygenation and the introduction of two hydroxyl groups. researchgate.net Comparing the mass spectra of the parent drug and its metabolites allows for the identification of these biotransformations. For example, an increase in mass by 16 Da (the mass of an oxygen atom) is indicative of a hydroxylation event. researchgate.net

In Vitro ModelMetabolic ReactionMass Change (Da)SignificanceCitation
Liver MicrosomesHydroxylation / Oxidation+16Addition of one oxygen atom. A very common Phase I metabolic pathway. researchgate.netresearchgate.net
Liver MicrosomesDihydroxylation+32Addition of two oxygen atoms. researchgate.netresearchgate.net
Liver MicrosomesN-DealkylationVariable (loss of alkyl group)Removal of an alkyl group from a nitrogen atom. researchgate.net
HepatocytesGlucuronidation+176Conjugation with glucuronic acid (Phase II metabolism). researchgate.net

Advanced Binding Affinity Determination Methodologies

Quantifying the interaction between a drug candidate and its biological target is essential for understanding its mechanism of action and for guiding lead optimization. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free biophysical techniques used for this purpose. sygnaturediscovery.com

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring binding thermodynamics. tainstruments.com It directly measures the heat released or absorbed during a binding event. news-medical.net A single ITC experiment can determine all the thermodynamic parameters of an interaction: the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. tainstruments.comkhanacademy.org This complete thermodynamic profile provides deep insights into the forces driving the binding, such as hydrogen bonding or hydrophobic interactions, which is invaluable for structure-activity relationship (SAR) studies. tainstruments.com For very high-affinity ligands, where direct measurement is difficult, a displacement titration method can be employed. nih.gov

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique that monitors molecular interactions in real-time. sygnaturediscovery.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. springernature.com The key advantage of SPR is its ability to provide kinetic data, including the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kₙ) can then be calculated from the ratio of these rates (kₒff/kₒₙ). sygnaturediscovery.comnih.gov This kinetic information, particularly the dissociation rate or residence time (1/kₒff), is increasingly recognized as a critical determinant of a drug's in vivo efficacy. xantec.com

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Citation
PrincipleMeasures heat change upon binding in solution.Measures change in refractive index upon binding to a surface. sygnaturediscovery.comtainstruments.com
Primary OutputBinding Affinity (Kₐ), Enthalpy (ΔH), Stoichiometry (n).Association Rate (kₒₙ), Dissociation Rate (kₒff), Affinity (Kₙ). sygnaturediscovery.comtainstruments.com
Key AdvantageProvides a complete thermodynamic profile (ΔG, ΔH, ΔS) in a single experiment.Provides real-time kinetic information (on- and off-rates). sygnaturediscovery.comtainstruments.com
FormatSolution-based, label-free, immobilization-free.Surface-based, label-free, requires immobilization of one partner. springernature.comnih.gov
ApplicationLead optimization, SAR, understanding binding forces.Fragment screening, kinetic optimization, residence time determination. tainstruments.comxantec.com

Intellectual Property and Patent Landscape in Research Contexts for Pyrazolylbutan 1 Amine

Analysis of Patent Claims Related to 3-(1H-pyrazol-4-yl)butan-1-amine Synthesis and Derivatives

A direct patent explicitly claiming the synthesis or composition of matter of this compound has not been prominently identified in a general search of patent literature. However, the patent landscape for structurally related pyrazole (B372694) derivatives provides significant insights into how this compound and its analogs might be protected.

Patents in this chemical space often claim a genus of compounds, defined by a core pyrazole structure with various substituents at different positions. For instance, patent US4900836A describes (3-amino-1H-pyrazol-4-yl)(aryl)methanones, which are utilized as intermediates in the preparation of therapeutic agents. google.com The claims in this patent cover a range of aryl groups attached to the carbonyl moiety, showcasing a common strategy of claiming a core structure with a defined set of variable chemical groups.

Another example is patent AU2017341324A1, which claims substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives for the treatment of cardiovascular and renal diseases. google.com The claims in this patent are characterized by a pyrazole ring linked to a pyrimidine (B1678525) core, with a wide array of substituents specified for different positions on both heterocyclic rings. This approach allows for broad protection of a multitude of related compounds.

The following table provides a summary of representative patents and their claims related to pyrazole derivatives, which helps in understanding the potential patenting strategies for compounds like this compound.

Patent NumberTitleKey Claims/Scope
US4900836A (3-amino-1H-pyrazol-4-yl) (aryl)methanonesClaims new (3-amino-1H-pyrazol-4-yl)(aryl)methanones useful as intermediates. The 'aryl' group can be a substituted or unsubstituted phenyl, pyridinyl, thienyl, furanyl, naphthalenyl, or pyrazinyl. google.com
AU2017341324A1 Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereofCovers a broad genus of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives with various substitutions, intended for treating cardiovascular and renal diseases. google.com
US Patent 8,829,195 Pyrazole derivatives for use as kinase inhibitorsClaims specific pyrazole-containing compounds, such as asciminib, and their pharmaceutically acceptable salts for the treatment of diseases like chronic myeloid leukemia. regulations.gov

Chemical Space Covered by Existing Patents and Research Publications

For derivatives of pyrazole, the patented chemical space often encompasses:

Substitutions on the Pyrazole Ring: Patents frequently claim variations of substituents on the nitrogen and carbon atoms of the pyrazole ring. This can include alkyl, aryl, heteroaryl, and functional groups that can modulate the compound's physicochemical and pharmacological properties.

Modifications of the Butanamine Side Chain: For a compound like this compound, the butanamine side chain is a key area for modification. Patents may cover variations in the length of the alkyl chain, the introduction of functional groups (e.g., hydroxyl, carbonyl), and the formation of cyclic structures.

Stereoisomers and Salts: Patent claims often extend to specific stereoisomers (enantiomers or diastereomers) and various pharmaceutically acceptable salts of the claimed compounds, thereby broadening the scope of protection. regulations.gov

Research publications, such as the work on the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, contribute to the public domain knowledge of synthetic routes and characterization of novel pyrazole derivatives. mdpi.com Furthermore, the development of new synthetic methods, like the route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key building block for fungicides, also expands the accessible chemical space and can be the subject of process patents. thieme.de

Q & A

Q. What are the optimal synthetic routes for 3-(1H-pyrazol-4-yl)butan-1-amine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, such as condensation of pyrazole derivatives with butan-1-amine precursors. For example, analogous methods (e.g., copper-catalyzed coupling or nucleophilic substitution) are used in related pyrazole-amine syntheses, as seen in the preparation of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . Key steps include:

  • Use of cesium carbonate as a base and copper(I) bromide as a catalyst for coupling reactions.
  • Purification via chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound.
  • Purity validation using HPLC and mass spectrometry (HRMS) to confirm molecular weight .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For instance, shifts near δ 8.8 ppm (pyrazole protons) and δ 3.2 ppm (amine protons) are characteristic .
  • X-ray Crystallography : Single-crystal studies (e.g., at 173 K) confirm bond lengths (mean C–C = 0.002 Å) and molecular geometry. SHELX software is often employed for refinement .
  • HRMS : Validates molecular formula (e.g., m/z 215 [M+H]+^+) .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

By-products may arise from incomplete coupling or side reactions (e.g., over-alkylation). Mitigation strategies include:

  • Optimizing reaction time and temperature (e.g., 35°C for 48 hours) to enhance yield .
  • Using scavengers or selective extraction (e.g., acid-base partitioning) to remove unreacted precursors.
  • Analytical monitoring via TLC or LC-MS during synthesis .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

Discrepancies (e.g., NMR shifts vs. DFT calculations) require:

  • Validation of tautomeric states : Pyrazole rings may exhibit tautomerism, affecting spectral data. Variable-temperature NMR or IR spectroscopy can identify dominant forms .
  • Crystallographic confirmation : Single-crystal X-ray structures provide definitive bond connectivity, as demonstrated in studies of 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine .
  • Collaborative analysis : Cross-referencing with databases like PubChem or Reaxys ensures alignment with literature .

Q. What experimental designs are suitable for evaluating the compound’s activity as a receptor modulator?

  • In vitro binding assays : Use radiolabeled ligands (e.g., 3^3H-NMS for muscarinic receptors) to measure displacement, as seen in M4 receptor studies .
  • Functional assays : Monitor intracellular calcium flux or cAMP levels to assess agonism/antagonism.
  • Structural analogs : Compare activity with derivatives (e.g., 3-(pyridin-4-yl)pyrazole modulators) to establish structure-activity relationships (SAR) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to receptors (e.g., kinase domains), guided by crystallographic data from related compounds .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., hydrophobic pockets for pyrazole anchoring) .
  • Free-energy calculations : MM-PBSA methods quantify binding affinities, aiding SAR optimization .

Q. What strategies address low reproducibility in biological assays involving this compound?

  • Standardized protocols : Use fixed concentrations of DMSO (≤0.1%) to avoid solvent toxicity .
  • Positive controls : Include known modulators (e.g., acetylcholine for M4 receptor assays) to validate assay conditions .
  • Batch-to-batch consistency : Characterize each synthesis batch via LC-MS and elemental analysis .

Methodological Notes

  • Synthetic References : Copper-catalyzed methods , chromatographic purification .
  • Analytical Tools : SHELX for crystallography , HRMS for formula validation .
  • Biological Assays : Radioligand displacement , calcium flux measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.